

Cross-validation of DNMT1-IN-4 activity in multiple assays

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Compound of Interest		
Compound Name:	DNMT1-IN-4	
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Comparative Analysis of DNMT1 Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of the activity of various DNA Methyltransferase 1 (DNMT1) inhibitors in multiple assays. The data presented here is intended to offer an objective comparison of the performance of these compounds, supported by experimental data and detailed methodologies.

Introduction to DNMT1 Inhibition

DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division.[1][2] Dysregulation of DNMT1 activity is associated with various diseases, including cancer, making it a significant target for therapeutic intervention.[1] DNMT1 inhibitors can be broadly categorized into two main classes: nucleoside analogs and non-nucleoside inhibitors. Nucleoside analogs, such as Azacitidine and Decitabine, are incorporated into DNA and covalently trap the enzyme, leading to its degradation and subsequent hypomethylation. Non-nucleoside inhibitors, a more recent class of compounds, typically bind to the catalytic site or allosteric sites of DNMT1, inhibiting its function through non-covalent interactions.

Comparative Activity of DNMT1 Inhibitors







The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of DNMT1 inhibitors across various biochemical and cellular assays. It is important to note that IC50 values can vary significantly depending on the assay conditions, including the substrate used (e.g., hemimethylated DNA vs. poly(dI-dC)), the specific cell line, and the duration of exposure.



Inhibitor	Туре	Assay Type	Cell Line/Substr ate	DNMT1 IC50	Reference
Azacitidine	Nucleoside Analog	Biochemical	-	0.2 μΜ	[3]
Cellular (Apoptosis)	231Br cells	83.3 ± 8.8 µM	[4]		
Cellular (Apoptosis)	231 cells	48 ± 4.9 μM	[4]		
Decitabine	Nucleoside Analog	Biochemical	-	0.2 μΜ	
Cellular (Growth Inhibition)	HL-60 cells	438 nM (72h)	[5][6]		
Cellular (Growth Inhibition)	KG1a cells	4.38 nM (96h)	[5]	_	
Zebularine	Nucleoside Analog	Cellular (Proliferation)	T24 bladder carcinoma cells	120 μΜ	
Cellular (Growth Inhibition)	MDA-MB-231 cells	~100 μM (96h)	[7][8][9]		
Cellular (Growth Inhibition)	MCF-7 cells	~150 μM (96h)	[7][8][9]	_	
SGI-1027	Non- nucleoside	Biochemical	hemimethylat ed DNA	- 6 μM	[10][11][12]
Biochemical	poly(dI-dC)	12.5 μΜ	[10][13]		
GSK3685032	Non- nucleoside	Biochemical	-	0.036 μΜ	[14][15]



Biochemical	-	0.23 μΜ	[16]
Cellular (Proliferation)	Hematologica I cancer cell lines (median)	0.64 μΜ	[14][16]

Experimental Protocols Biochemical DNMT1 Activity/Inhibitor Screening Assay (ELISA-based)

This protocol describes a common method for determining the in vitro activity of DNMT1 inhibitors using an ELISA-based assay, such as the EpiQuik™ DNMT1 Activity/Inhibitor Screening Assay Core Kit.[17]

Principle: A unique cytosine-rich DNA substrate is stably coated on microplate wells. Recombinant DNMT1 enzyme transfers a methyl group from S-adenosylmethionine (SAM) to the cytosines in the DNA substrate. The methylated DNA is then recognized by a specific anti-5-methylcytosine antibody. The amount of methylated DNA, which is proportional to DNMT1 activity, is quantified colorimetrically or fluorometrically after the addition of a secondary antibody and substrate.[17][18]

Materials:

- Recombinant human DNMT1
- DNMT1 inhibitor to be tested
- Assay buffer
- S-adenosylmethionine (SAM)
- DNA-coated microplate wells
- Anti-5-methylcytosine (5-mC) primary antibody



- HRP-conjugated secondary antibody
- · Colorimetric or fluorometric substrate
- Stop solution
- Microplate reader

Procedure:

- Prepare the DNMT1 enzyme solution in assay buffer.
- Add the test inhibitor at various concentrations to the wells.
- Add the DNMT1 enzyme to the wells containing the inhibitor.
- Initiate the methylation reaction by adding SAM to each well.
- Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for DNA methylation.
- Wash the wells to remove non-bound reagents.
- Add the anti-5-mC primary antibody and incubate at room temperature.
- Wash the wells and add the HRP-conjugated secondary antibody. Incubate at room temperature.
- Wash the wells and add the developing solution.
- Stop the reaction with the stop solution.
- Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
- Calculate the percentage of inhibition and determine the IC50 value of the inhibitor.



Cellular DNMT1 Inhibition Assay (Western Blot for DNMT1 Trapping)

This protocol is used to assess the ability of nucleoside analog inhibitors to trap and deplete cellular DNMT1.[19]

Principle: Nucleoside analogs like Azacitidine and Decitabine are incorporated into the DNA of replicating cells. When DNMT1 attempts to methylate these analogs, it becomes covalently bound to the DNA, leading to the formation of a stable DNMT1-DNA adduct. This trapping of the enzyme leads to its subsequent degradation. The depletion of DNMT1 can be quantified by Western blotting.[19]

Materials:

- Cancer cell line of interest (e.g., myeloid leukemia cell lines)
- Cell culture medium and supplements
- DNMT1 inhibitor (e.g., Azacitidine)
- Lysis buffer
- Protein quantification assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against DNMT1
- Primary antibody against a loading control (e.g., β-actin)
- HRP-conjugated secondary antibody



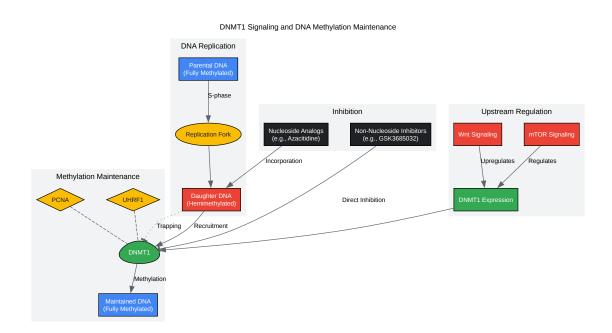
- Chemiluminescent substrate
- · Imaging system

Procedure:

- Seed cells in culture plates and allow them to adhere overnight.
- Treat the cells with the DNMT1 inhibitor at its IC50 concentration for various time points (e.g., 2, 4, 8, 24, 48, 72 hours).[19]
- Harvest the cells and prepare whole-cell lysates using lysis buffer.
- Determine the protein concentration of each lysate.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer.
- Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Wash the membrane and add the chemiluminescent substrate.
- Visualize the protein bands using an imaging system.
- Re-probe the membrane with the loading control antibody to ensure equal protein loading.
- Quantify the band intensities to determine the extent of DNMT1 depletion over time.

Visualizations

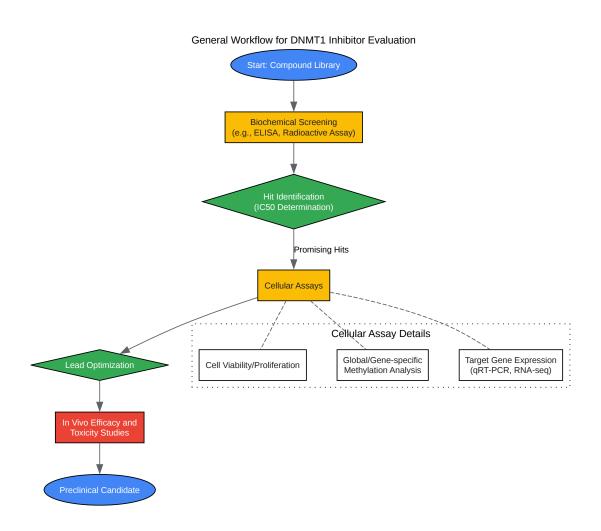




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Caption: DNMT1-mediated maintenance of DNA methylation and points of therapeutic intervention.





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Caption: A generalized workflow for the discovery and preclinical development of DNMT1 inhibitors.

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